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Compound of Interest

Compound Name: 2,3,5-Trimethyl-1H-indole

CAS No.: 21296-92-4

Cat. No.: B1593377

Get Quote

Introduction: The Indole Scaffold in Drug Discovery
2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) is a trisubstituted indole derivative serving as a

critical building block in heterocyclic chemistry and pharmaceutical development.[1] Unlike the

parent indole, which is susceptible to polymerization and oxidation at the C3 position, the 2,3,5-

trimethyl analog possesses a fully substituted pyrrole ring (at carbon positions), enhancing

stability and directing electrophilic substitution to the benzenoid ring.

This guide provides a comprehensive technical analysis of its structural properties,

spectroscopic signature, and validated synthetic protocols, tailored for researchers in medicinal

chemistry.[1]

Structural & Physical Characterization
The introduction of methyl groups at the 2, 3, and 5 positions significantly alters the electronic

landscape of the indole core.[1] The 2- and 3-methyl groups block the most reactive sites on

the pyrrole ring, while the 5-methyl group acts as an electron-donating group (EDG), activating

the benzene ring—specifically the C4 and C6 positions—towards electrophilic attack.
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Table 1: Physicochemical Properties
Property Value Note

IUPAC Name 2,3,5-Trimethyl-1H-indole -

CAS Registry 21296-92-4
Specific isomer (distinct from

indolenine forms)

Molecular Formula -

Molecular Weight 159.23 g/mol -

Melting Point 121.5 °C Crystalline solid at RT

Boiling Point ~297 °C Predicted at 760 mmHg

LogP (Oct/Water) ~3.2
Lipophilic, suitable for CNS

penetration models

Solubility Soluble in EtOH, DMSO, Low solubility in water

Spectroscopic Fingerprinting
Accurate identification of 2,3,5-trimethylindole relies on distinguishing it from its isomers (e.g.,

2,3,6-trimethyl or 2,3,3-trimethylindolenine).

Nuclear Magnetic Resonance (NMR) Analysis
The symmetry breaking caused by the 5-methyl group creates a distinct splitting pattern in the

aromatic region.[1]

H NMR (300 MHz,

):

7.60 (br s, 1H, NH): Exchangeable proton.[1] Shift varies with concentration/solvent.[1][2]

7.25 (s, 1H, H-4): Singlet due to weak meta-coupling with H-6. Deshielded by ring current
but shielded by 5-Me.[1]

7.10 (d,
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Hz, 1H, H-7): Ortho-coupling to H-6.

6.90 (d,

Hz, 1H, H-6): Doublet (or dd) showing coupling to H-7.

2.42 (s, 3H, 5-

): Benzylic methyl group.[1]

2.32 (s, 3H, 2-

): Attached to the electron-deficient C2.[1]

2.18 (s, 3H, 3-

): Attached to the electron-rich C3.[1]

Mechanistic Insight: The chemical shift difference between 2-Me and 3-Me (

0.14 ppm) is diagnostic.[1] The C2 position is adjacent to the nitrogen lone pair but is
electronically distinct due to the imine-like character in resonance forms, typically resulting in
a slightly more downfield shift compared to the C3 methyl.[1]

Mass Spectrometry (MS)
Ionization Mode: EI (70 eV)

Molecular Ion (

): m/z 159 (Base peak, 100%)

Fragmentation:

m/z 158 (

): Loss of H radical (stable benzyl-like cation).[1]

m/z 144 (

): Loss of methyl radical (

).[1]
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Validated Synthesis Protocol: Fischer Indole
Synthesis
The most robust route to 2,3,5-trimethylindole is the Fischer Indole Synthesis utilizing 4-

methylphenylhydrazine and 2-butanone.[1]

Regiochemical Control
The reaction of 2-butanone (methyl ethyl ketone) with hydrazine can theoretically yield two

products:

2,3-Dimethylindole (via internal enamine - Thermodynamic Product)[1]

2-Ethylindole (via terminal enamine - Kinetic Product)[1]

Expert Insight: Under acidic conditions (e.g., acetic acid or

), the reaction strongly favors the formation of the more substituted enamine intermediate,
leading exclusively to the 2,3-dimethyl core. The para-methyl group on the hydrazine directs
the cyclization to the ortho position, retaining the 5-methyl substitution pattern.[1]

Experimental Procedure
Reagents: 4-Methylphenylhydrazine hydrochloride (1.0 eq), 2-Butanone (1.2 eq), Glacial Acetic

Acid (Solvent/Catalyst).

Hydrazone Formation: Dissolve 4-methylphenylhydrazine HCl (15.8 g, 0.1 mol) in glacial

acetic acid (50 mL). Add 2-butanone (8.6 g, 0.12 mol) dropwise at room temperature.[1] Stir

for 1 hour.

Cyclization: Heat the mixture to reflux (118 °C) for 3–4 hours. The solution will darken as

ammonia is evolved.[1]

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (200

mL). Neutralize carefully with 20% NaOH or

until precipitation is complete (pH ~8-9).[1]
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Purification: Filter the crude solid. Recrystallize from ethanol/water (4:1) or purify via flash

column chromatography (Hexanes/EtOAc 9:1) to yield off-white crystals.[1]

Mechanism Visualization
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the

Fischer synthesis.
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(-NH3)

NH3
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Caption: Step-wise mechanism of Fischer Indole Synthesis favoring the 2,3-disubstituted

product.

Reactivity & Functionalization Map
The 2,3,5-trimethylindole scaffold presents a unique reactivity profile. With C2 and C3 blocked,

standard indole chemistry (like Vilsmeier-Haack formylation at C3) is inhibited.[1] Reactivity is

redirected to the benzene ring or the nitrogen atom.[1]

Key Reactivity Pathways
N-Alkylation: The pyrrolic nitrogen remains nucleophilic.[1] Deprotonation with NaH followed

by alkyl halides yields N-substituted derivatives (e.g., for indomethacin analogs).[1]

Electrophilic Aromatic Substitution (EAS):

The 5-methyl group activates the C4 and C6 positions.[1]

However, steric hindrance from the 3-methyl group and the peri-interaction makes C4 less

accessible.[1]
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Primary Site:C6 is the most favorable site for sulfonation, nitration, or halogenation.[1]

Oxidation: Treatment with strong oxidants (e.g.,

) can cleave the C2-C3 bond (oxidative cleavage) or oxidize the methyl groups to
aldehydes/acids depending on conditions.[1]

Reactivity Zones
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Caption: Primary reactivity zones. C6 is the preferred site for EAS due to steric blocking at C4.

Applications in Drug Development
Serotonin Receptor Modulators: The 5-substituted indole core mimics serotonin (5-

hydroxytryptamine).[1] 2,3,5-trimethylindole serves as a lipophilic scaffold to probe 5-HT

receptor binding pockets where the 5-hydroxyl group is replaced by a methyl to improve

blood-brain barrier permeability.[1]

Indomethacin Analogs: Used as a precursor for non-steroidal anti-inflammatory drugs

(NSAIDs) where the N-benzoyl and C3-acetic acid moieties are introduced sequentially.[1]

Cyanine Dye Intermediates: While 2,3,3-trimethylindolenine is the standard precursor for

Cy3/Cy5 dyes, the 2,3,5-trimethyl-1H-indole can be quaternized and oxidized to form novel

polymethine dyes with altered spectral properties due to the 5-methyl donation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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